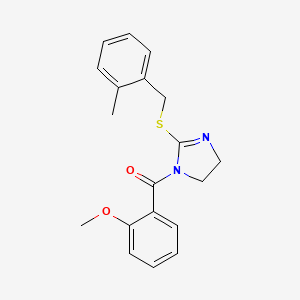

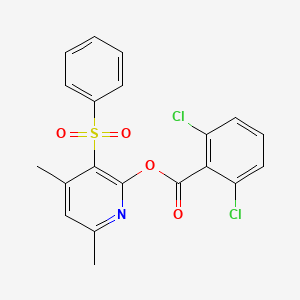

![molecular formula C17H19ClN4OS B2650456 5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-29-4](/img/structure/B2650456.png)

5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a phenyl ring, a thiazole ring, and a triazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several heterocyclic rings. The piperidine ring is a six-membered ring with one nitrogen atom . The thiazole and triazole rings are both five-membered rings with multiple nitrogen atoms . The presence of these rings and the chlorine substituent on the phenyl ring could have significant effects on the compound’s chemical properties and biological activities .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

- Novel 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activities. Some compounds showed good or moderate activity against test microorganisms, highlighting the potential of such compounds in combating infections (Bektaş et al., 2007).

Synthesis, Characterization and Biological Studies of Triazolothiadiazines and Triazolothiadiazoles

- Triazolothiadiazines and triazolothiadiazoles containing 6‐Chloropyridin‐3‐yl methyl moiety were synthesized and characterized. These compounds exhibited notable antibacterial and insecticidal activities (Holla et al., 2006).

Anticancer and Anti-inflammatory Applications

Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents

- A series of triazolopyrimidines were synthesized and showed unique anticancer properties. They promoted tubulin polymerization, resisted multiple drug resistance transporter proteins, and inhibited tumor growth in several mouse models, marking a significant advance in cancer therapy (Zhang et al., 2007).

Synthesis, Characterization and Anti-inflammatory-Analgesic Properties of 6-(α-Amino-4-chlorobenzyl)thiazolo [3,2-b]-1,2,4-triazol-5-ols

- A series of thiazolo[3,2-b]-1,2,4-triazol-5-ols were synthesized and showed high anti-inflammatory and analgesic activities without inducing gastric lesions, indicating potential for pain management and inflammation treatment (Tozkoparan et al., 2004).

Antidiabetic and Antioxidant Applications

Synthesis and Discovery of Triazolo-Pyridazine-6-yl-Substituted Piperazines as Effective Anti-diabetic Drugs

- A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for anti-diabetic properties. They exhibited significant DPP-4 inhibition, antioxidant activities, and insulinotropic activities, showcasing a potential role in diabetes management (Bindu et al., 2019).

Antihypertensive Applications

5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as Antihypertensive Agents

- A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines showed potential antihypertensive and diuretic activity. One compound in particular demonstrated significant antihypertensive effects through ganglionic blocking activity, offering a new avenue for hypertension treatment (Meyer et al., 1989).

Orientations Futures

Future research on this compound could involve detailed studies of its synthesis, characterization, and biological activities. This could include developing efficient synthetic routes, studying its interactions with various biological targets, and assessing its potential therapeutic effects . Such studies could provide valuable insights into the compound’s potential applications in medicine or other fields.

Propriétés

IUPAC Name |

5-[(3-chlorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUKUSIGHIRCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

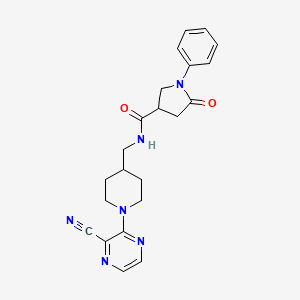

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)

![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

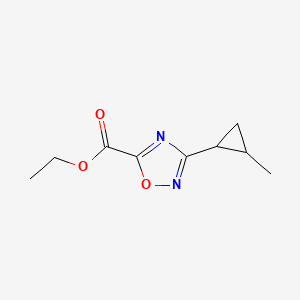

![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)

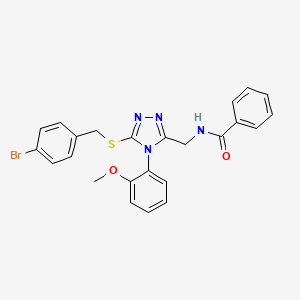

![7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride](/img/structure/B2650385.png)

![1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2650388.png)

![[1-(1-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B2650392.png)

-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2650396.png)